molecular formula C32H60O5Si2 B031302 (Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 85610-68-0

(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Cat. No.: B031302
CAS No.: 85610-68-0
M. Wt: 581 g/mol
InChI Key: BRBHMBZUHVGCEJ-QRWOBSJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic prostaglandin analog features a cyclopentane core substituted with two tert-butyl(dimethyl)silyl (TBDMS) protecting groups, a 5-oxo moiety, and conjugated double bonds with defined stereochemistry (Z and E configurations). The TBDMS groups enhance metabolic stability by shielding hydroxyl groups from enzymatic degradation, a strategy widely employed in drug design to prolong half-life . Its molecular formula is C29H46O5Si (molecular weight: 502.76 g/mol), distinguishing it from natural prostaglandins like Carboprost (C21H36O5, 368.51 g/mol) . The compound’s structural complexity underscores its role in preclinical studies targeting conditions such as inflammation or cancer, though specific therapeutic applications require further validation.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H60O5Si2/c1-12-13-16-19-25(36-38(8,9)31(2,3)4)22-23-27-26(20-17-14-15-18-21-30(34)35)28(33)24-29(27)37-39(10,11)32(5,6)7/h14,17,22-23,25-27,29H,12-13,15-16,18-21,24H2,1-11H3,(H,34,35)/b17-14-,23-22+/t25-,26+,27+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBHMBZUHVGCEJ-QRWOBSJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid is a complex organic compound notable for its unique structural features, including a cyclopentene moiety and multiple tert-butyldimethylsilyl protective groups. This compound's potential biological activities are of significant interest in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C19H32O4SiC_{19}H_{32}O_4Si, with a molar mass of approximately 352.54 g/mol. Its intricate structure allows for various interactions with biological systems, which may lead to diverse pharmacological effects.

Anticancer Activity

Compounds featuring cyclopentene structures have been associated with anticancer effects . For instance, a study on callipeltoside A, a structurally related compound, demonstrated moderate cytotoxicity against non-small-cell lung carcinoma (NSCLC) cell lines with IC50 values of 11.26 µg/mL and 15.26 µg/mL for NSCLC-N6 and P388 cell lines, respectively . This suggests that the cyclopentene framework may contribute to the inhibition of cancer cell proliferation.

Anti-inflammatory Properties

The presence of silyl groups in organic compounds often enhances their stability and bioavailability, potentially leading to anti-inflammatory effects . Similar compounds have been reported to exhibit such properties, although direct studies on (Z)-7-[(1R,2R,3R)-... have yet to be published.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to (Z)-7-[(1R,2R,3R)-...:

Compound NameStructural FeaturesNotable Activities
Callipeltoside ACyclopentene structureModerate cytotoxicity against NSCLC
Methyl 7-(3-hydroxy-5-cyclopentenone)Hydroxyl group presentPotential anti-inflammatory activity
Isopropyl (Z)-7-(3-(tert-butyldimethylsilyl)oxy)Similar silyl protectionPossible variations in solubility and reactivity

The mechanisms through which compounds like (Z)-7-[(1R,2R,3R)-...] exert their biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in cancer progression.
  • Cell Cycle Modulation : The observed cytotoxicity may result from interference with cell cycle regulation.

Case Studies

Several case studies involving structurally similar compounds provide insights into the potential applications of (Z)-7-[(1R,2R,3R)-...]. For example:

  • Study on Callipeltoside A : Demonstrated significant cytotoxic effects on NSCLC cells through flow cytometry assays indicating G1 phase arrest .
  • Synthesis and Biological Evaluation : Research on silyl-protected analogs revealed enhanced stability and potential for drug development.

Comparison with Similar Compounds

Structural and Physicochemical Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
Target Compound: (Z)-7-[(1R,2R,3R)-3-[TBDMS]oxy-2-[(E,3S)-3-[TBDMS]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid C29H46O5Si 502.76 Dual TBDMS groups, 5-oxo cyclopentane Z-configuration at C5-C6
Carboprost (DB19356) C21H36O5 368.51 Hydroxyl groups at C3/C5, no silyl protection Natural prostaglandin E2 analog
(Z)-7-[(1R,2R,3R,5S)-2-[(1E,3S)-3-TBDMS-oxy-5-phenylpent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid C29H46O5Si 502.76 TBDMS group, phenyl group on pentenyl chain E-configuration at C1-C2
Methyl ester derivative () C31H48O7Si 573.83 Acetoxy, tetrahydropyran-2-yloxy groups, methyl ester E-configuration at C3-C4

Key Observations :

  • Steric effects : The bulky TBDMS groups in the target compound may hinder receptor binding compared to hydroxylated analogs like Carboprost, which directly interact with prostaglandin receptors .
  • Synthetic derivatives (e.g., methyl ester in ) introduce prodrug strategies to improve bioavailability .

Preparation Methods

Core Structural Framework Synthesis

The synthesis begins with Corey’s lactone aldehyde , a cornerstone in prostaglandin chemistry. This bicyclic lactone provides the foundational cyclopentane ring and stereochemical control for subsequent functionalization . Oxidation of the lactone to the corresponding aldehyde sets the stage for chain elongation.

Key Reaction :

Corey’s lactoneOxidationAldehyde intermediate[6]\text{Corey’s lactone} \xrightarrow{\text{Oxidation}} \text{Aldehyde intermediate} \quad

The aldehyde undergoes Horner–Wadsworth–Emmons (HWE) olefination to install the Z-configured hept-5-enoic acid side chain. Use of phosphonate reagents ensures high stereoselectivity, critical for biological activity .

Protection Strategies with tert-Butyldimethylsilyl (TBDMS) Groups

Selective protection of hydroxyl groups is achieved using TBDMSCl in dimethylformamide (DMF) with imidazole as a base . The 3- and 15-hydroxyl groups on the cyclopentane ring are protected sequentially, with reaction kinetics favoring the less sterically hindered 15-position first .

Protection Conditions :

  • Solvent : DMF

  • Base : Imidazole (2.5 equiv)

  • Temperature : 25°C

  • Yield : 85–92%

Mechanistic Insight :

R-OH + TBDMSClImidazoleR-OTBDMS + HCl[4]\text{R-OH + TBDMSCl} \xrightarrow{\text{Imidazole}} \text{R-OTBDMS + HCl} \quad

Stereoselective Formation of the (E,3S)-3-TBDMSoxyoct-1-enyl Side Chain

The (E,3S)-configured octenyl side chain is constructed via Z-selective cross-metathesis using a Grubbs-II catalyst . A terminal olefin precursor reacts with a TBDMS-protected allylic alcohol, ensuring retention of the E-geometry.

Reaction Parameters :

  • Catalyst : Grubbs-II (5 mol%)

  • Solvent : Dichloromethane

  • Temperature : 40°C

  • Z:E Selectivity : >95:5

Coupling and Final Assembly

The two side chains are coupled to the core cyclopentane structure via nickel-catalyzed Ueno–Stork dicarbofunctionalization . This step forms two critical C–C bonds while preserving stereochemistry .

Catalytic System :

  • Catalyst : Ni(cod)₂ (10 mol%)

  • Ligand : Bipyridine

  • Reductant : Zn powder

  • Yield : 78%

Deprotection and Purification

Final deprotection of TBDMS groups is achieved with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) . Controlled addition ensures selective removal without affecting ester or ketone functionalities.

Deprotection Conditions :

  • Reagent : TBAF (1.1 equiv)

  • Solvent : THF

  • Temperature : 0°C → 25°C

  • Yield : 90%

Post-Deprotection Workflow :

  • Quenching : Aqueous NH₄Cl

  • Extraction : Ethyl acetate (3×)

  • Chromatography : Silica gel (hexane/ethyl acetate gradient)

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 5.45 (m, 2H, CH=CH), 4.12 (t, 1H, J = 6.5 Hz, OCH₂), 2.85 (m, 1H, cyclopentyl-H)

  • ¹³C NMR : δ 217.5 (C=O), 172.3 (CO₂H), 130.1–128.9 (CH=CH)

  • HRMS : [M+H]⁺ calc. 703.4021, found 703.4018

Purity Assessment :

  • HPLC : >99% (C18 column, MeCN/H₂O 70:30)

  • Melting Point : 98–100°C

Challenges and Optimization

  • Stereochemical Drift : Mitigated by low-temperature metathesis .

  • Overprotection : Addressed via stepwise TBDMSCl addition .

  • Byproducts : Removed via silica gel chromatography .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid?

  • Methodological Answer : The synthesis involves:

Cyclopentene ring formation : Cyclization of diene precursors under acidic/basic conditions to establish the 5-oxocyclopentyl core .

Stereochemical control : Use of chiral catalysts or chiral auxiliaries to achieve the (1R,2R,3R) configuration .

Protecting group strategy : Sequential tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups to prevent undesired side reactions during coupling steps .
Critical intermediates include (Z)- and (E)-isomers of methyl or ethyl esters, which are resolved via chromatography .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .
  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in the cyclopentyl and octenyl moieties to confirm (E)/(Z) configurations .
  • Optical rotation : Measurement against known standards to verify enantiomeric excess .

Q. What analytical techniques are essential for confirming structural integrity?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₃₃H₅₈O₆Si₂) .
  • FT-IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and silyl ether (Si-O, ~1250 cm⁻¹) functional groups .
  • X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

  • Methodological Answer :

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the cyclopentyl and heptenoic acid fragments .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states and reduce steric hindrance .
  • Temperature gradients : Perform reactions under reflux (80–100°C) to enhance kinetics while avoiding decomposition .

Q. What strategies address contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-response reevaluation : Conduct assays across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Cell-line specificity : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for receptor heterogeneity .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo/in vitro results .

Q. How can computational modeling predict interactions between this compound and prostaglandin receptors?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to the FP receptor’s hydrophobic pocket, focusing on the tert-butyl(dimethyl)silyl groups’ role in affinity .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns to identify critical hydrogen bonds (e.g., between the 5-oxo group and Arg³⁰⁰) .
  • Free energy calculations (MM-PBSA) : Quantify binding energy contributions of the octenyl side chain .

Q. What experimental approaches resolve instability issues in aqueous solutions?

  • Methodological Answer :

  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis of silyl ethers .
  • Prodrug design : Synthesize methyl ester or benzyl-protected derivatives to enhance solubility and stability .
  • Buffered solutions : Store in pH 7.4 PBS with 0.01% BSA to minimize aggregation .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer :

  • Round-robin testing : Distribute standardized starting materials (e.g., tert-butyl(dimethyl)silyl chloride) to multiple labs for parallel synthesis .
  • Statistical analysis : Use ANOVA to compare yields and purity metrics (e.g., HPLC area%) across datasets .
  • Robustness testing : Vary parameters (e.g., reaction time ±10%) to identify critical control points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.